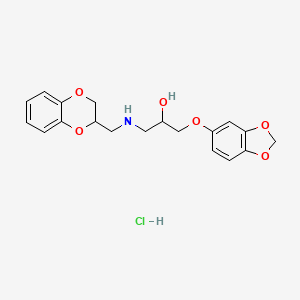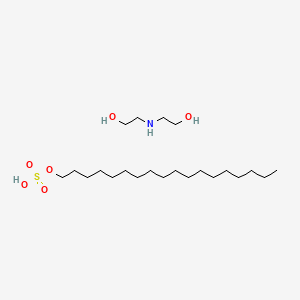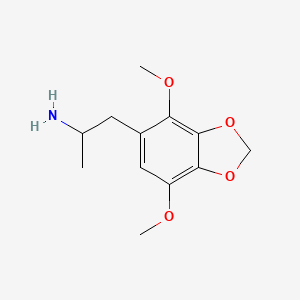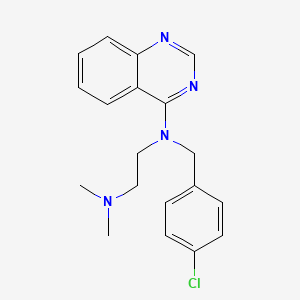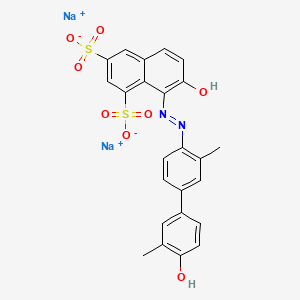
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound characterized by its sulfonyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps:
Formation of the Sulfonyl Intermediate: The initial step often involves the sulfonation of a phenyl ring to introduce the sulfonyl group. This can be achieved using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Amide Bond Formation: The next step involves the formation of the amide bond. This can be done by reacting the sulfonyl intermediate with an appropriate amine, such as ethanediamide, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydroxyethylation: The final step involves the introduction of the hydroxyethyl group. This can be achieved by reacting the amide intermediate with 2-hydroxyethylamine under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH₄ (lithium aluminium hydride).
Substitution: The amide and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its amide and sulfonyl groups, which are common in many biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and amide groups can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Sulfamoylphenyl)acetamide: Similar structure but lacks the hydroxyethyl group.
N-(4-Acetamidophenyl)sulfonamide: Similar structure but lacks the ethanediamide moiety.
Uniqueness
N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to the presence of both hydroxyethyl and ethanediamide groups, which provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications.
This detailed overview highlights the significance and potential of N-((4-((((2-Hydroxyethyl)amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide in scientific research and industrial applications
Properties
CAS No. |
81717-42-2 |
|---|---|
Molecular Formula |
C13H16N4O7S |
Molecular Weight |
372.36 g/mol |
IUPAC Name |
N'-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C13H16N4O7S/c1-14-10(19)13(22)17-25(23,24)9-4-2-8(3-5-9)16-12(21)11(20)15-6-7-18/h2-5,18H,6-7H2,1H3,(H,14,19)(H,15,20)(H,16,21)(H,17,22) |
InChI Key |
RJHLHHONIJQHCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


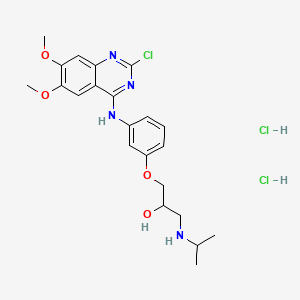
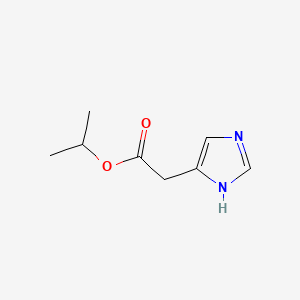
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)
![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
